N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
Overview
Description
N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide, with the chemical formula C10H11N3O3S , is a compound that falls within the class of thioureas . It is also known by its IUPAC name: N-acetyl-N’-(2-methyl-5-nitrophenyl)thiourea . The molecular weight of this compound is approximately 253.28 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-methyl-5-nitroaniline and thioacetic acid . The resulting product is an amide with a thiourea functional group. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetamide group (N-acetyl) linked to a thiourea moiety. The nitro group and methyl substituent are attached to the phenyl ring. The compound’s three-dimensional arrangement plays a crucial role in its properties and reactivity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and oxidation. Its reactivity depends on the functional groups present, such as the nitro group and the thiourea sulfur. Researchers have explored its behavior under different conditions .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide and its complexes have been studied in the field of coordination chemistry. Mansuroğlu et al. (2008) synthesized and characterized nickel and copper complexes with similar compounds, providing insights into their molecular structures and potential applications in coordination chemistry (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
Solvatochromism and Molecular Interactions
Research on N-(4-Methyl-2-nitrophenyl)acetamide, a compound closely related to this compound, indicates its interaction with solvents and molecular structures. Krivoruchka et al. (2004) investigated the solvatochromism and the effect of bifurcate hydrogen bond on its IR spectrum and dipole moment, highlighting the chemical behavior of similar compounds in different solvents (Krivoruchka et al., 2004).
Potential in Antimalarial Activity
The compound's structural analogs have been explored for antimalarial activity. Werbel et al. (1986) synthesized and studied a series of compounds, including acetamido derivatives, for their antimalarial potency, indicating a potential research direction for this compound in pharmacological applications (Werbel et al., 1986).
Structural Analysis in Crystallography
The structural analysis of similar compounds in crystallography can provide insights into the physical properties of this compound. Gowda et al. (2007) studied the conformation of the N-H bond in the structure of 2-Chloro-N-(3-methylphenyl)acetamide, which could inform the understanding of related compounds (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Bioactive Nitrosylated and Nitrated Compounds
The bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, structurally related to this compound, has been studied for their phytotoxic metabolites. Girel et al. (2022) explored the microbial transformation of these compounds, suggesting potential applications in bioactive compound synthesis (Girel et al., 2022).
Carcinogenicity Studies
Carcinogenicity studies of similar compounds can provide cautionary insights for further research on this compound. Cohen et al. (1975) investigated the carcinogenicity of 5-nitrofurans with amino-heterocyclic substituents, which may be relevant for understanding the safety profile of related compounds (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Optical Properties and Chemical Behavior
The synthesis, crystal structure, and opticalproperties of orcinolic derivatives, related to this compound, have been studied for their potential as chemical indicators. Wannalerse et al. (2022) examined the structures and optical properties of these derivatives, demonstrating their potential applications in chemical sensing and detection (Wannalerse et al., 2022).
Comparative Carcinogenicity Research
Research on structurally similar compounds to this compound in carcinogenicity provides insights for safety and risk assessment. Cohen et al. (1973) conducted studies on the carcinogenicity of N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide and related compounds, which can inform the understanding of the potential risks associated with similar chemicals (Cohen, Lower, Ertürk, & Bryan, 1973).
Kinetic Studies and Mechanism Analysis
Kinetic studies of N-(2-nitrophenyl)acetamides, similar to this compound, can reveal details about their chemical reactions and mechanisms. Broxton (1984) conducted kinetic studies on the basic methanolysis of these compounds, providing valuable information on their chemical behavior and potential reactions (Broxton, 1984).
Antibacterial Activity Evaluation
Exploring the antibacterial properties of related compounds can guide the potential biomedical applications of this compound. Salama (2020) synthesized new oxadiazole derivatives, including those with acetamido groups, and evaluated their anti-Salmonella typhi activity, suggesting the potential for similar compounds in antibacterial applications (Salama, 2020).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-3-4-8(13(15)16)5-9(6)12-10(17)11-7(2)14/h3-5H,1-2H3,(H2,11,12,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXNPNSPNMGCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364263 | |
Record name | N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72621-59-1 | |
Record name | N-[[(2-Methyl-5-nitrophenyl)amino]thioxomethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72621-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((2-Methyl-5-nitrophenyl)carbamothioyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072621591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.